molecular formula C7H5BrClNO B3247031 4-Amino-5-bromo-2-chloro-benzaldehyde CAS No. 1807757-02-3

4-Amino-5-bromo-2-chloro-benzaldehyde

Cat. No.: B3247031
CAS No.: 1807757-02-3
M. Wt: 234.48 g/mol
InChI Key: NIFFUVSSCCUSGW-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-chloro-benzaldehyde is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzaldehyde, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-2-chloro-benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromo-2-chloro-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-chloro-benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-bromo-2-chloro-benzaldehyde is unique due to the specific combination of amino, bromo, and chloro groups on the benzene ring.

Biological Activity

4-Amino-5-bromo-2-chloro-benzaldehyde is an organic compound with the molecular formula C₇H₅BrClNO. It is distinguished by the presence of an amino group, a bromo group, and a chloro group attached to a benzene ring. This unique structural configuration contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Structure and Reactivity

The compound's structure can be represented as follows:

C7H5BrClNO\text{C}_7\text{H}_5\text{BrClNO}

The presence of the amino group (-NH₂) enhances its nucleophilicity, while the bromo (-Br) and chloro (-Cl) substituents can facilitate electrophilic aromatic substitution reactions.

Synthesis

Synthesis typically involves multi-step organic reactions. Common methods include:

  • Nitration : Introduction of nitro groups.
  • Bromination : Substitution of bromine at specific positions.
  • Reduction : Converting nitro groups to amino groups.

Table 1: Synthetic Routes

StepReaction TypeDescription
1NitrationIntroduction of nitro group
2BrominationElectrophilic substitution with bromine
3ReductionConversion of nitro to amino group

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound can disrupt bacterial membranes or inhibit vital enzymatic functions, contributing to its antimicrobial efficacy.

Anticancer Potential

In cancer research, it has been noted that this compound may modulate pathways involved in cell survival and proliferation. This modulation could position it as a lead compound for drug development targeting various cancers.

The mechanism of action involves interactions with specific molecular targets, such as:

  • Enzyme Inhibition : Blocking critical enzymes involved in metabolic pathways.
  • Receptor Modulation : Influencing receptor activity related to cell signaling pathways.

Case Studies

A review of recent studies highlights the biological significance of this compound:

  • Antimicrobial Study : A study demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
  • Anticancer Research : In vitro assays showed that the compound induced apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntimicrobialE. coli, S. aureusSignificant growth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Bromo-5-chlorobenzaldehydeBromo and chloro substituentsLacks the amino group
4-Amino-2-chlorobenzaldehydeContains amino and chloro groupsLacks the bromo substituent
4-Bromo-3-nitrobenzaldehydeBromo and nitro groupsContains a nitro group instead of amino

Properties

IUPAC Name

4-amino-5-bromo-2-chlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFFUVSSCCUSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291049
Record name 4-Amino-5-bromo-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807757-02-3
Record name 4-Amino-5-bromo-2-chlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807757-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-bromo-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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